molecular formula C12H21NO6 B056103 N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid CAS No. 115573-33-6

N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid

Cat. No.: B056103
CAS No.: 115573-33-6
M. Wt: 275.3 g/mol
InChI Key: KQFQLJOHYATVAV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid: is a complex organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of a heptanedioic acid backbone with an amide group substituted by a tert-butyl carbamate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group using tert-butyl carbamate, followed by the introduction of the heptanedioic acid moiety through a series of condensation and hydrolysis reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

    Substitution: The amide and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving carboxylase and amide hydrolase enzymes. It serves as a model compound for understanding biochemical pathways.

Medicine: In medicine, derivatives of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid are investigated for their potential therapeutic effects. These derivatives may act as inhibitors or activators of specific enzymes, making them valuable in drug development.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of the enzyme and modulating its activity. The pathways involved may include hydrolysis, condensation, and redox reactions, depending on the specific application.

Comparison with Similar Compounds

    (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid: This compound shares a similar stereochemistry but has a different aromatic moiety.

    Naproxen: A non-steroidal anti-inflammatory drug with a similar carboxylic acid group but different overall structure.

Uniqueness: (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

115573-33-6

Molecular Formula

C12H21NO6

Molecular Weight

275.3 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m0/s1

InChI Key

KQFQLJOHYATVAV-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O

Synonyms

N-tert-Butoxycarbonyl-L-ALPHA-aminosuberic acid

Origin of Product

United States

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